molecular formula C16H12ClNO5S3 B2391898 (E)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 372508-48-0

(E)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2391898
CAS No.: 372508-48-0
M. Wt: 429.9
InChI Key: RMLGFCRZXIMZBO-NTEUORMPSA-N
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Description

(E)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of furan, thiazolidinone, and sulfonic acid moieties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where the furan ring is functionalized with a 4-chlorophenyl group.

    Formation of the thiazolidinone ring: This is typically done through a condensation reaction between a thioamide and a carbonyl compound.

    Methylene bridge formation: The methylene bridge is introduced via a Knoevenagel condensation reaction between the furan derivative and the thiazolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with modified functional groups.

Scientific Research Applications

(E)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (E)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its thiazolidinone moiety may inhibit certain enzymes, while the furan ring can interact with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(5-((5-phenylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid: Similar structure but lacks the 4-chlorophenyl group.

    (E)-2-(5-((5-(4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

(E)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

2-[(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO5S3/c17-11-3-1-10(2-4-11)13-6-5-12(23-13)9-14-15(19)18(16(24)25-14)7-8-26(20,21)22/h1-6,9H,7-8H2,(H,20,21,22)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLGFCRZXIMZBO-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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